molecular formula C13H28N2 B13180742 4-Methyl-2-(piperidin-2-yl)heptan-1-amine

4-Methyl-2-(piperidin-2-yl)heptan-1-amine

Cat. No.: B13180742
M. Wt: 212.37 g/mol
InChI Key: PLFOILFTHVSCAK-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-2-yl)heptan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve multi-step synthesis and the use of phase transfer catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

4-Methyl-2-(piperidin-2-yl)heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogen gas in the presence of metal catalysts like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine nitrogen acts as a nucleophile. Common reagents used in these reactions include hydrogen gas, metal catalysts, and halogenated compounds.

Scientific Research Applications

4-Methyl-2-(piperidin-2-yl)heptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine involves its interaction with specific molecular targets. The piperidine moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-Methyl-2-(piperidin-2-yl)heptan-1-amine can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

4-methyl-2-piperidin-2-ylheptan-1-amine

InChI

InChI=1S/C13H28N2/c1-3-6-11(2)9-12(10-14)13-7-4-5-8-15-13/h11-13,15H,3-10,14H2,1-2H3

InChI Key

PLFOILFTHVSCAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CN)C1CCCCN1

Origin of Product

United States

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